molecular formula C16H13BrFN3O2S B2593973 5-bromo-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide CAS No. 897456-28-9

5-bromo-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide

Cat. No. B2593973
CAS RN: 897456-28-9
M. Wt: 410.26
InChI Key: CERDSVUMGMDAEM-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a bromo group, a fluorophenyl group, an imidazole ring, a thioether linkage, and a furan ring with a carboxamide group. These groups could potentially contribute to the compound’s reactivity and biological activity .


Molecular Structure Analysis

The compound’s structure includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen atom.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the bromo group could be displaced in a nucleophilic substitution reaction, and the imidazole ring could potentially participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group and the aromatic rings could impact its solubility and stability .

Scientific Research Applications

Antiprotozoal Drug Development

Research on similar compounds highlights their potential as antiprotozoal agents. For instance, derivatives of imidazo[1,2-a]pyridines, which share a structural resemblance, have shown strong DNA affinities and significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, pointing towards potential applications in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).

Antimicrobial Activities

The synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues, including structural modifications similar to the compound of interest, demonstrated significant in vitro anti-bacterial activities against drug-resistant strains like A. baumannii and K. pneumoniae. These findings suggest a potential for developing new antibacterial agents targeting drug-resistant infections (Siddiqa et al., 2022).

Organic Synthesis and Chemical Transformations

Studies also focus on the synthesis and transformations of compounds with similar structures, exploring their potential in creating various organic molecules. For example, the reaction of ethyl 5-phenylthioureido-3H-imidazole-4-carboxylate with bromoacetic acid led to the synthesis of (imidazolylimino)thiazolidinones, indicating the versatility of these compounds in organic synthesis (Eltsov et al., 2003). Additionally, the synthesis of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines highlighted the role of non-covalent interactions in the stability and reactivity of such compounds, providing insights into their potential applications in material science and drug design (El-Emam et al., 2020).

Future Directions

Future research could explore the synthesis, characterization, and biological evaluation of this compound and its derivatives. This could potentially lead to the discovery of new therapeutic agents .

properties

IUPAC Name

5-bromo-N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFN3O2S/c17-14-6-5-13(23-14)15(22)19-7-8-24-16-20-9-12(21-16)10-1-3-11(18)4-2-10/h1-6,9H,7-8H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERDSVUMGMDAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)SCCNC(=O)C3=CC=C(O3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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